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molecular formula C17H23NO3 B8439511 2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

2-(4-Acetylphenyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B8439511
M. Wt: 289.4 g/mol
InChI Key: FWQTVASVJHZRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Prior to irradiation, the reaction mixture was degassed by bubbling argon for 20 minutes
Name
Ir[dF(CF3)ppy]2(dtbbpy)PF6
Quantity
4 μmol
Type
catalyst
Reaction Step One
Quantity
0.04 mmol
Type
catalyst
Reaction Step Two
Quantity
0.06 mmol
Type
catalyst
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Four
Quantity
0.6 mmol
Type
reactant
Reaction Step Five
Name
CsCO3
Quantity
0.6 mmol
Type
reagent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

NAME
decarboxylative sp3–sp2 cross-coupling

Inputs

Step One
Name
Ir[dF(CF3)ppy]2(dtbbpy)PF6
Quantity
4 μmol
Type
catalyst
Smiles
CC(C)(C)C1=CC2=N(->[Ir+]34(<-N5=CC(C(F)(F)F)=CC=C5C5=C(F)C=C(F)C=C53)(<-N3=CC(C(F)(F)F)=CC=C3C3=C(F)C=C(F)C=C34)<-N3=C2C=C(C(C)(C)C)C=C3)C=C1.F[P-](F)(F)(F)(F)F
Details
Addition Order
1
Step Two
Name
Quantity
0.04 mmol
Type
catalyst
Smiles
COCCOC.Cl[Ni]Cl
Details
Addition Order
2
Step Three
Name
Quantity
0.06 mmol
Type
catalyst
Smiles
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C
Details
Addition Order
3
Step Four
Name
Quantity
0.4 mmol
Type
reactant
Smiles
CC(=O)c1ccc(Br)cc1
Details
Addition Order
4
Step Five
Name
Quantity
0.6 mmol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCCC1C(=O)O
Details
Addition Order
5
Step Six
Name
CsCO3
Quantity
0.6 mmol
Type
reagent
Smiles
[Cs+].[Cs+].[O-]C([O-])=O
Details
Addition Order
6
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Details
Addition Order
7

Setup

Vessel
Control Type
VIAL
Setpoint
40 mL
Material
UNSPECIFIED
Attachments
SEPTUM: Teflon septum
Preparations
OVEN_DRIED
Type
UNSPECIFIED

Conditions

Temperature
Control Type
AMBIENT
Setpoint
23 °C
Pressure
Control Type
SEALED
Atmosphere
ARGON
Measurements
Type Time Pressure
Stirring
Type
STIR_BAR
Rate
UNSPECIFIED
RPM
0
Illumination
Type
BROAD_SPECTRUM: Two 26W CFL lamps
Distance to Vessel
2 cm
Other

Workups

ADDITION
Type
ADDITION
Details
diluted with saturated aqueous NaHCO3
ADDITION
Type
ADDITION
ADDITION
Type
ADDITION
ADDITION
Type
ADDITION
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3 x 100 mL)
Phase kept
organic
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FLASH_CHROMATOGRAPHY
Type
FLASH_CHROMATOGRAPHY
Details
Fluka, 230-400 mesh, solvent system: 20% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC(=O)c1ccc(C2CCCN2C(=O)OC(C)(C)C)cc1
Measurements
Type Value Analysis
IDENTITY 1h nmr
IDENTITY 13c nmr
IDENTITY hrms
IDENTITY ir
YIELD 86% weight
AMOUNT 100 mg weight
Analyses
NMR_13C
Type
NMR_13C
Details
125 MHz, CDCl3
NMR_1H
Type
NMR_1H
Details
500 MHz, CDCl3
HRMS
Type
HRMS
IR
Type
IR
Details
film
WEIGHT
Type
WEIGHT

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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